N-(Benzoyloxy)-N-cyclohexyl-N'-phenylurea
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Overview
Description
N-(Benzoyloxy)-N-cyclohexyl-N’-phenylurea is a chemical compound that features a unique structure combining benzoyloxy, cyclohexyl, and phenylurea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzoyloxy)-N-cyclohexyl-N’-phenylurea typically involves the formation of an N–O bond via the oxidation of amines with benzoyl peroxide. This method is efficient and avoids undesirable C–N bond formation. The reaction conditions often include the use of commercially available amines and benzoyl peroxide, with a significant amount of water and cesium carbonate (Cs2CO3) to achieve high selectivity and yield .
Industrial Production Methods
Industrial production methods for N-(Benzoyloxy)-N-cyclohexyl-N’-phenylurea are likely to involve scalable versions of the laboratory synthesis methods. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Benzoyloxy)-N-cyclohexyl-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like benzoyl peroxide, reducing agents, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxamic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(Benzoyloxy)-N-cyclohexyl-N’-phenylurea has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(Benzoyloxy)-N-cyclohexyl-N’-phenylurea involves the formation of N–O bonds, which are crucial for its biological and chemical activities. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Benzoyloxy)-N-cyclohexyl-N’-phenylurea include other benzoyloxy derivatives and phenylurea compounds. Examples include:
- N-(Benzoyloxy)-N-methyl-N’-phenylurea
- N-(Benzoyloxy)-N-ethyl-N’-phenylurea
Uniqueness
N-(Benzoyloxy)-N-cyclohexyl-N’-phenylurea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
1485-64-9 |
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Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[cyclohexyl(phenylcarbamoyl)amino] benzoate |
InChI |
InChI=1S/C20H22N2O3/c23-19(16-10-4-1-5-11-16)25-22(18-14-8-3-9-15-18)20(24)21-17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,21,24) |
InChI Key |
OTMNCOAHFUEURZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C(=O)NC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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